N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide is a synthetic compound featuring a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 4-methylbenzamide moiety. The tetrahydroquinoline scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as enzymes and receptors . The 4-methoxybenzenesulfonyl group enhances solubility and may influence binding affinity through sulfonyl-mediated hydrogen bonding, while the 4-methylbenzamide substituent contributes to hydrophobic interactions.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-5-7-18(8-6-17)24(27)25-20-9-14-23-19(16-20)4-3-15-26(23)31(28,29)22-12-10-21(30-2)11-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAFMERCOOJCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation[{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl ...](https://jpet.aspetjournals.org/content/323/1/398)[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29)1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with biomolecules.
Medicine: This compound has been investigated for its medicinal properties, particularly in the context of cancer therapy. Its ability to disrupt microtubule formation makes it a candidate for the development of antitubulin agents[_{{{CITATION{{{_1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ....
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical products. Its unique properties may contribute to advancements in various industrial applications.
Mechanism of Action
The mechanism by which N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide exerts its effects involves the disruption of microtubule formation[_{{{CITATION{{{_1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl .... This compound interacts with tubulin, a protein essential for cell division, leading to the inhibition of cell proliferation. The molecular targets and pathways involved include the binding to tubulin and the subsequent disruption of the mitotic spindle, resulting in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide with structurally analogous compounds, focusing on substituent effects, synthetic strategies, and biological implications.
Structural Analogues with Modified Sulfonyl/Acyl Groups
- N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]benzenesulfonamide (): This compound replaces the 4-methylbenzamide group with a benzenesulfonamide. The dual sulfonamide groups may enhance solubility but reduce lipophilicity compared to the benzamide analog. Such modifications are critical for tuning pharmacokinetic properties.
- (E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl) Acrylamide (): Features an acrylamide-hydroxamate group instead of benzamide, enabling HDAC inhibition. The hydroxamate moiety chelates zinc in HDAC active sites, a mechanism absent in the target compound .
Tetrahydroquinoline Derivatives with Heterocyclic Substituents
- N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (): Incorporates a thiophene-carboximidamide group and a piperidinyl substituent. The basic piperidine enhances water solubility (as a dihydrochloride salt), while the thiophene moiety may engage in π-π stacking. This compound showed ≥95% HPLC purity and was evaluated for nitric oxide synthase (NOS) inhibition .
- The dimethylaminoethyl side chain introduces cationic character, which may affect blood-brain barrier penetration .
Opioid Receptor-Targeting Analogues
- (S)-2-Amino-3-(4-Hydroxy-2,6-Dimethylphenyl)-N-((R)-6-(3-Methoxybenzyl)-1,2,3,4-Tetrahydroquinolin-4-yl)propanamide (): Substituted with a 3-methoxybenzyl group and a hydroxy-dimethylphenylpropanamide chain. The stereochemistry (S/R configuration) and phenolic hydroxyl group are critical for µ-opioid receptor (MOR) binding and mixed-efficacy agonism .
- (R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Methylpropane-2-Sulfamide (): The naphthalenylmethyl group provides bulkier hydrophobicity, likely enhancing receptor selectivity. The butyryl and sulfamide groups stabilize the compound in vivo .
Comparative Data Table
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